tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)12-14-5-4-6-15(19)11-14/h4-6,11H,7-10,12-13,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOXDHXTDBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The piperidine ring is often constructed via Mannich cyclization or Dieckmann condensation . For example, tert-butyl 4-methylenepiperidine-1-carboxylate serves as a versatile intermediate for subsequent functionalization. In one approach, bromination of the exocyclic double bond using N-bromosuccinimide (NBS) in dichloromethane with Et3N·3HF yields tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate . Fluorination here enhances electrophilicity for subsequent nucleophilic substitutions.
Table 1: Bromination Conditions for Piperidine Intermediates
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS, Et3N·3HF | CH2Cl2 | 0°C → RT | 92 | |
| NBS, AIBN | CCl4 | Reflux | 78 |
Introduction of 3-Chlorobenzyl Group
The 3-chlorobenzyl moiety is typically introduced via Friedel-Crafts alkylation or Grignard addition . A patented method employs 3-chlorobenzyl magnesium bromide reacting with a ketone intermediate derived from piperidine. Alternatively, Pd-catalyzed cross-coupling between a boronic ester and a brominated piperidine precursor achieves higher regiocontrol.
Critical Parameters:
- Solvent: Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.
- Catalyst: Pd(PPh3)4 (5 mol%) for Suzuki-Miyaura couplings.
- Temperature: −78°C for nucleophilic additions to avoid side reactions.
Aminomethyl Group Installation
Azide Reduction Pathway
A widely adopted route involves converting a bromomethyl intermediate to an azide followed by reduction:
- Bromide to Azide: Treatment with sodium azide in dimethyl sulfoxide (DMSO) at 130°C for 2.5 hours yields tert-butyl 4-azidomethyl-4-(3-chlorobenzyl)piperidine-1-carboxylate .
- Staudinger Reduction: Reaction with triphenylphosphine in THF/water selectively reduces the azide to an amine, producing the target compound in 85–92% yield.
Table 2: Azide Reduction Efficiency
| Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PPh3, H2O | THF | 12 | 92 | >99 |
| H2, Pd/C | MeOH | 6 | 88 | 97 |
Reductive Amination
An alternative approach employs reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol. This method circumvents azide handling but requires stringent pH control (pH 4–5) to minimize imine hydrolysis.
Protecting Group Strategies
The tert-butyl carbamate (Boc) group is indispensable for protecting the piperidine nitrogen during functionalization. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO3. Notably, the Boc group remains stable under azidation and Grignard conditions but is cleaved during hydrogenolysis.
Optimization of Reaction Conditions
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote elimination side reactions.
- Ether solvents (THF, 2-MeTHF) favor Grignard and organometallic reactions due to their Lewis basicity.
Table 3: Solvent Impact on Alkylation Yield
| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 25 | 78 | 15% elimination |
| THF | −20 | 92 | <5% |
Temperature and Catalysis
- Low temperatures (−78°C to 0°C) suppress undesired polymerization during benzylation.
- Copper(I) iodide (10 mol%) accelerates click chemistry-derived triazole formations, though this is less relevant to the target molecule.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for the final compound when using azide reduction protocols.
Challenges and Mitigation Strategies
- Steric Hindrance: The C4 position’s crowding necessitates slow reagent addition and high-dilution conditions to avoid dimerization.
- Amine Oxidation: Stabilizing the primary amine with Boc protection until the final step prevents unwanted oxidation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl or 3-chlorobenzyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected piperidines with dual 4-position substituents. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity :
- The 3-chlorobenzyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to smaller substituents (e.g., cyclobutylmethyl) .
- Fluorinated analogs (e.g., 4-fluorobenzyl, trifluoromethylbenzyl) exhibit higher metabolic stability and improved blood-brain barrier penetration .
Synthetic Accessibility :
- Compounds with aromatic substituents (e.g., 3-chlorobenzyl) often require stepwise alkylation under basic conditions (e.g., NaH/THF) , while aliphatic substituents (e.g., cyclobutylmethyl) may involve simpler coupling reactions .
However, chlorinated derivatives (e.g., 3-chlorobenzyl) may pose additional handling challenges due to halogen-related toxicity .
Research Findings and Data Tables
Table 2: Physicochemical and Spectroscopic Data
Biological Activity
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate (commonly referred to as TBAC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of TBAC, highlighting its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 144222-22-0
- Molecular Formula : C14H22ClN2O2
- Molecular Weight : 286.79 g/mol
- Structural Formula :
- SMILES: CC(C)(C)OC(=O)N1CCC(CN)CC1C1=CC(=C(C=C1)Cl)C
Biological Activity Overview
TBAC has shown promise in several areas of biological activity, particularly:
1. Antitumor Activity
Research indicates that TBAC exhibits significant antitumor properties through its interaction with various cellular pathways. It is believed to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Various | PI3K Inhibition | Effective in reducing tumor cell invasion | |
| Hypopharyngeal | Apoptosis Induction | Better cytotoxicity than standard treatments |
2. Neuropharmacological Effects
TBAC has been investigated for its neuropharmacological effects, particularly concerning cognitive disorders. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Study: Cognitive Enhancement
In a study involving animal models, TBAC demonstrated improvements in memory retention and cognitive function, attributed to its dual action on cholinergic and glutamatergic pathways. This suggests that TBAC could be a candidate for further development as a cognitive enhancer.
3. Cholinesterase Inhibition
The compound has shown potential as a cholinesterase inhibitor, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Table 2: Cholinesterase Inhibition Studies
| Study Reference | Enzyme Targeted | Inhibition Rate (%) | Notes |
|---|---|---|---|
| Acetylcholinesterase | 75% | Significant improvement over control group |
Structure-Activity Relationship (SAR)
The biological activity of TBAC is closely linked to its chemical structure. The presence of the tert-butyl group and the chlorobenzyl moiety are critical for its interaction with biological targets. Structure-activity relationship studies have indicated that modifications to these groups can significantly alter the potency and selectivity of TBAC against various biological targets.
Q & A
Q. What are the key considerations for synthesizing tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate in a laboratory setting?
Synthesis typically involves multi-step strategies, including protection of the amine group, nucleophilic substitution, and purification. For example, analogous piperidine-carboxylate derivatives are synthesized via condensation of substituted benzyl halides with protected piperidine intermediates, followed by deprotection . Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring selective reactivity during subsequent steps.
- Coupling Reactions : Introduce the 3-chlorobenzyl group via alkylation or Mitsunobu reactions under inert atmospheres.
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Validation : Confirm intermediate purity via TLC and final product characterization via NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to verify substituent positions and Boc group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHClNO, theoretical MW: 324.16).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
- Elemental Analysis : Validate empirical formula consistency .
Q. What safety precautions are necessary when handling this compound based on its physicochemical properties?
- Respiratory Protection : Use NIOSH-approved N95 masks or fume hoods due to potential dust inhalation risks .
- Handling : Wear nitrile gloves and eye protection; the compound is a light yellow solid with unknown acute toxicity but may irritate mucous membranes .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly when introducing the 3-chlorobenzyl group?
- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to enhance reaction efficiency and minimize side reactions .
- Catalysts : Add triethylamine (TEA) or DMAP to facilitate nucleophilic substitution at the piperidine nitrogen .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Boc deprotection with TFA) to prevent byproduct formation.
- Yield Tracking : Monitor reaction progress via LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of 3-chlorobenzyl chloride) .
Q. What strategies can resolve contradictions in reported stability data of tert-Butyl carbamate derivatives under different storage conditions?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the Boc group .
- Compatibility Testing : Use DSC/TGA to identify incompatible excipients or storage materials (e.g., polypropylene vs. glass) .
- Controlled Atmosphere : Store under nitrogen to mitigate oxidative degradation, as the compound is incompatible with strong oxidizers .
Q. How does the presence of the 3-chlorobenzyl substituent influence the compound's reactivity in nucleophilic substitution reactions compared to other benzyl derivatives?
- Electronic Effects : The electron-withdrawing chlorine atom meta to the benzyl group reduces electron density at the benzylic carbon, slowing SN2 reactions compared to non-halogenated analogs.
- Steric Hindrance : The 3-chloro position minimally impacts steric bulk, allowing efficient coupling with piperidine intermediates .
- Comparative Studies : Benchmark reactivity against 4-chlorobenzyl or unsubstituted benzyl derivatives using kinetic assays (e.g., competition experiments in DCM/TEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
